Tertiary Sulfonamide Architecture: N‑Ethyl Substitution Confers Zero Hydrogen‑Bond Donors Relative to Secondary‑Sulfonamide Analogs
The target compound is a tertiary sulfonamide (N,N‑disubstituted) and possesses zero hydrogen‑bond donors (HBD = 0) . The direct N‑desethyl analog 4‑chloro‑N‑cyclohexyl‑3‑ethoxybenzenesulfonamide (CAS 1043689‑12‑8) is a secondary sulfonamide and has HBD = 1 [1]. The presence of an additional hydrogen‑bond donor in the secondary sulfonamide can enhance aqueous solubility and intermolecular crystal packing but may reduce passive membrane permeability. For applications requiring consistent logD and permeability across analogs, the zero‑HBD tertiary sulfonamide offers a cleaner physicochemical baseline [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4‑chloro‑N‑cyclohexyl‑3‑ethoxybenzenesulfonamide (CAS 1043689‑12‑8): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (absence of sulfonamide N–H in target) |
| Conditions | Calculated from chemical structure (sulfonamide N–H present in secondary sulfonamide; absent in N,N‑disubstituted tertiary sulfonamide) |
Why This Matters
Zero HBD eliminates a variable that confounds permeability and solubility measurements in cell‑based assays, making the target compound a superior control for structure‑permeability relationship studies.
- [1] Sildrug Database. Draw a Structure: 4‑chloro‑N‑cyclohexyl‑3‑ethoxybenzenesulfonamide (CAS 1043689‑12‑8). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. (2026). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). View Source
